7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-24(2,3)18(31)15-30-19(25-21-20(30)22(32)27(5)23(33)26(21)4)16-28-11-13-29(14-12-28)17-9-7-6-8-10-17/h6-10H,11-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFOUUUIWEQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Impact on Receptor Affinity :
- The target compound’s 4-phenylpiperazinylmethyl group at position 8 enhances A2B AR binding compared to the piperidine analog, likely due to the phenyl group’s π-π interactions with hydrophobic receptor pockets .
- Nitro or chloro substituents (as in ) reduce AR affinity but introduce cytotoxic properties, possibly via oxidative stress mechanisms.
Metabolic Stability :
- The 3,3-dimethyl-2-oxobutyl chain at position 7 (shared with the piperidine analog) improves metabolic stability by resisting oxidative cleavage, whereas the mercapto analog may undergo rapid glutathione conjugation.
Solubility and Bioavailability :
- The tetrahydro-2H-pyran-4-yl group in increases hydrophilicity but reduces membrane permeability compared to the target compound’s lipophilic phenylpiperazine group.
Research Findings and Mechanistic Insights
- Target Compound: In vitro assays demonstrate nanomolar A2B AR inhibition (IC50 = 12 nM), with >100-fold selectivity over A1 and A2A subtypes. Molecular docking suggests the phenylpiperazine group occupies an extended subpocket in the A2B receptor’s transmembrane domain .
- Piperidine Analog : Exhibits weaker A2B affinity (IC50 = 89 nM) but retains A2A activity, indicating that bulkier substituents at position 8 may sterically hinder A2A binding .
- Nitro/Chloro Derivatives : Demonstrated IC50 values of 5–20 µM against cancer cell lines (e.g., MCF-7), linked to ROS generation and DNA intercalation .
Q & A
Q. What are the optimal synthetic pathways for this compound, and what key challenges arise during its preparation?
The synthesis typically involves multi-step routes starting from xanthine derivatives. Key steps include:
- Nucleophilic substitution : Introduction of the 4-phenylpiperazinylmethyl group at the C8 position via reaction with 4-phenylpiperazine under basic conditions .
- Alkylation : The 3,3-dimethyl-2-oxobutyl group is introduced at N7 using tert-butyl bromoacetate or similar alkylating agents, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) are critical for isolating the pure product . Challenges: Competing side reactions (e.g., over-alkylation) and low yields (~30–40%) at the C8 substitution step due to steric hindrance .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR to resolve the purine core, methyl groups, and phenylpiperazine moiety. Key signals include δ 3.5–4.0 ppm (piperazine CH₂) and δ 1.2–1.5 ppm (dimethylbutyl group) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 487.245 [M+H]⁺) .
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and substituent orientation .
Q. What initial biological screening methods are recommended for evaluating its activity?
- Enzyme inhibition assays : Target adenosine receptors (A₁/A₂A) or phosphodiesterases (PDEs) using fluorescence-based kits .
- Antiviral screening : Cell-based models (e.g., HCV replicon systems) to assess inhibition of viral polymerases .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish preliminary safety thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields, particularly at the C8 position?
- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance piperazine nucleophilicity .
- Temperature control : Lower reaction temperatures (0–5°C) during alkylation to suppress competing hydrolysis .
Q. How can contradictory reports about its biological activity (e.g., antiviral vs. anticancer) be resolved?
- Dose-response studies : Compare IC₅₀ values across assays to identify concentration-dependent effects .
- Target profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specific molecular targets (e.g., viral polymerases vs. host kinases) .
- Structural analogs : Synthesize derivatives lacking the phenylpiperazine group to isolate contributions of specific substituents to activity .
Q. What methodologies are recommended for studying its interaction with biological targets at the molecular level?
- Molecular docking : Simulate binding to adenosine A₂A receptors (PDB: 3RFM) using AutoDock Vina to identify key residues (e.g., Phe168, His264) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized PDE4B .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Modify substituents :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Phenylpiperazine | Enhances PDE4 inhibition | |
| 3,3-Dimethyl-2-oxobutyl | Reduces cytotoxicity |
- Introduce bioisosteres : Replace the phenylpiperazine with a benzimidazole group to improve metabolic stability .
Methodological Recommendations
- Contradiction resolution : Use orthogonal assays (e.g., SPR + ITC) to validate target engagement .
- Toxicity mitigation : Employ prodrug strategies (e.g., esterification of the oxobutyl group) to enhance selectivity .
- Data reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in bioassays) to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
